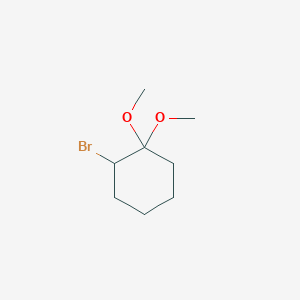

Cyclohexane, 2-bromo-1,1-dimethoxy-

Description

Significance in Organic Synthesis and Chemical Research

The significance of Cyclohexane (B81311), 2-bromo-1,1-dimethoxy- in the realm of organic synthesis lies in the dual nature of its functional groups. The dimethoxy acetal (B89532) serves as a protecting group for a ketone, a strategy of paramount importance in multi-step syntheses. libretexts.orglibretexts.orgyoutube.comchemistrysteps.com This protection allows for selective reactions at other sites of a molecule without affecting the carbonyl group. The acetal is stable under neutral to strongly basic conditions, which is crucial when employing organometallic reagents or other strong nucleophiles. libretexts.orglibretexts.org Subsequently, the ketone can be readily regenerated by hydrolysis under acidic conditions. youtube.com

The bromine atom on the adjacent carbon introduces a site of reactivity. As a good leaving group, it can be displaced by a variety of nucleophiles in substitution reactions. Furthermore, the bromine atom can facilitate the formation of organometallic reagents, such as Grignard or organolithium reagents, by reaction with appropriate metals. These reagents are powerful tools for carbon-carbon bond formation. The presence of the neighboring acetal group could potentially influence the stereochemical outcome of such reactions.

The compound can be conceptualized as a derivative of 2-bromocyclohexanone (B1249149), a well-studied α-haloketone. masterorganicchemistry.com The synthesis of Cyclohexane, 2-bromo-1,1-dimethoxy- would likely proceed from the acid-catalyzed reaction of 2-bromocyclohexanone with methanol (B129727) or a suitable orthoformate. This transformation masks the reactive ketone, allowing for subsequent chemical manipulations focused on the carbon-bromine bond.

The reactivity of α-bromo ketals, the class of compounds to which Cyclohexane, 2-bromo-1,1-dimethoxy- belongs, can also include elimination reactions to form unsaturated acetals, which are themselves versatile synthetic intermediates. libretexts.org

Historical Context of Halogenated Cyclohexanes and Acetals in Academic Research

The study of halogenated cyclohexanes has a rich history, providing fundamental insights into conformational analysis and reaction mechanisms. The pioneering work on cyclohexane conformations, particularly the preference for substituents to occupy the equatorial position to minimize steric strain, is a cornerstone of organic chemistry. acs.orgnih.govresearchgate.net However, the study of halogenated cyclohexanes has revealed more complex stereoelectronic effects that can influence conformational preferences. acs.orgnih.gov For instance, the conformational equilibrium of 2-halocyclohexanones is influenced by a combination of steric and electrostatic interactions. researchgate.netacs.orgrsc.org

Acetals, on the other hand, have been recognized for their utility as protecting groups for aldehydes and ketones for many decades. libretexts.orglibretexts.orgyoutube.comchemistrysteps.comyoutube.com Their development was a significant step forward in synthetic organic chemistry, enabling the synthesis of complex molecules by providing a robust method to temporarily deactivate a carbonyl group's reactivity. The use of cyclic acetals, formed with diols, is particularly common due to their enhanced stability. The chemistry of acetals and their thio-analogs continues to be an active area of research, with new methods for their formation and deprotection being developed. youtube.com

The combination of these two areas of study in a single molecule, as in Cyclohexane, 2-bromo-1,1-dimethoxy-, provides a platform for investigating the interplay between conformational effects and the reactivity of both the halogen and the acetal. While specific research on this exact compound is limited, its structure is emblematic of the types of molecules that have been instrumental in advancing the understanding of fundamental organic chemistry principles.

Structure

3D Structure

Properties

CAS No. |

1728-17-2 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-bromo-1,1-dimethoxycyclohexane |

InChI |

InChI=1S/C8H15BrO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6H2,1-2H3 |

InChI Key |

XWKXQIZUBOWVQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCC1Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexane, 2 Bromo 1,1 Dimethoxy

Precursor Synthesis and Functionalization

The creation of Cyclohexane (B81311), 2-bromo-1,1-dimethoxy- hinges on the successful synthesis and functionalization of two primary precursor molecules: 1,1-Dimethoxycyclohexane (B1328912) and 2-Bromocyclohexanone (B1249149).

Synthesis of 1,1-Dimethoxycyclohexane (Cyclohexanone Dimethyl Acetal)

1,1-Dimethoxycyclohexane serves as the foundational structure, providing the protected carbonyl group. This protection is crucial to prevent unwanted side reactions during the subsequent bromination step. The most common and effective method for its synthesis is the acid-catalyzed reaction of cyclohexanone (B45756) with methanol (B129727).

The formation of 1,1-dimethoxycyclohexane from cyclohexanone and methanol is a classic example of acetal (B89532) formation. libretexts.orglibretexts.org This reversible reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of cyclohexanone in the presence of an acid catalyst. libretexts.orglibretexts.org The mechanism proceeds in several steps. First, the carbonyl oxygen of cyclohexanone is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the first molecule of methanol. This addition forms a hemiacetal intermediate. libretexts.orglibretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. A second molecule of methanol then attacks this electrophilic species, and after deprotonation, the final 1,1-dimethoxycyclohexane (an acetal) is formed. libretexts.orglibretexts.org

While traditional methods often employ strong mineral acids like HCl, research has explored various catalytic systems to improve efficiency and ease of workup. libretexts.orgresearchgate.net Solid acid catalysts, such as zeolites and clays, have proven effective. researchgate.netresearchgate.net For instance, studies using rare-earth-exchanged Mg-Y zeolites (like CeMg-Y) and cerium-exchanged montmorillonite (B579905) clay have demonstrated good yields for the acetalization of cyclohexanone at room temperature. researchgate.net These solid catalysts offer advantages like easier separation from the reaction mixture and potential for recycling.

Although palladium catalysis is a cornerstone of modern organic synthesis for C-C, C-N, and C-O bond formations, its specific application for the direct synthesis of simple acetals like 1,1-dimethoxycyclohexane from cyclohexanone and methanol is not widely reported in mainstream literature. nih.govmdpi.com Palladium-catalyzed reactions typically involve oxidative addition and reductive elimination steps, which are not characteristic of the standard acetal formation mechanism. vu.nl Such catalysts are more commonly employed in complex cascade reactions or for forming cyclic ethers from different types of precursors. nih.govnih.gov

Optimizing the synthesis of 1,1-dimethoxycyclohexane is critical for achieving high yields. Since acetal formation is a reversible equilibrium reaction, a key strategy is the removal of water as it is formed, which drives the reaction toward the product side. libretexts.orglibretexts.org This is often accomplished by azeotropic distillation. The choice of catalyst and reaction conditions plays a significant role. Using solid acid catalysts like Ce-montmorillonite with a cyclohexanone to methanol molar ratio of 1:10 at room temperature, the reaction can reach equilibrium within 60 minutes, yielding approximately 69.8% of the acetal. researchgate.net Another approach involves using trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid, which acts as both a reagent and a water scavenger. prepchem.com

Table 1: Conditions for the Synthesis of 1,1-Dimethoxycyclohexane

| Catalyst | Reactants | Key Conditions | Yield |

| Ce-montmorillonite Clay researchgate.net | Cyclohexanone, Methanol | 1:10 molar ratio, Room Temp, 60 min | ~69.8% |

| CeMg-Y Zeolite researchgate.net | Cyclohexanone, Methanol | 1:10 molar ratio, Room Temp, 60 min | ~66.7% |

| p-Toluenesulfonic acid prepchem.com | Cyclohexanone, Trimethyl orthoformate, Isobutanol | Reflux, gradual temp increase to 160°C | Not specified |

Synthesis of 2-Bromocyclohexanone

The second precursor, 2-bromocyclohexanone, introduces the bromine atom at the alpha-position to the carbonyl group.

The synthesis of 2-bromocyclohexanone is typically achieved through the direct bromination of cyclohexanone. This reaction is exothermic and requires careful temperature control, ideally maintained between 15 and 25°C. google.com The reaction is generally performed in an aqueous or aqueous-organic medium. google.com For the reaction to proceed efficiently, the pH of the medium should be kept acidic, preferably below 2. google.com This acidic environment facilitates the enolization of cyclohexanone, which is the reactive species that attacks the bromine. One documented method involves the bromination of cyclohexanone in an aqueous medium at 25–30°C, which results in a yield of approximately 67%.

Table 2: Conditions for the Bromination of Cyclohexanone

| Brominating Agent | Solvent/Medium | Temperature | pH | Yield |

| Bromine | Aqueous | 25-30°C | Not specified | ~67% |

| Brominating Agent Mix¹ google.com | Aqueous or Aqueous-Organic | 15-25°C | < 2 | Not specified |

¹A mixture of a halogenate salt and either bromine or hydrogen bromide. google.com

Regioselectivity and Reaction Parameters

The regioselectivity of the synthesis is a critical consideration, dictating the precise placement of the bromine atom and the dimethoxy group on the cyclohexane ring. In the context of synthesizing Cyclohexane, 2-bromo-1,1-dimethoxy-, the goal is to achieve 1,2-substitution, with the bromine at the C-2 position and the geminal dimethoxy groups at the C-1 position.

Reaction parameters such as temperature, solvent, and the nature of the catalyst or reagents play a pivotal role in controlling the regiochemical outcome. For instance, in the bromination of alkenes, lower temperatures often favor the formation of the kinetically controlled product. dergipark.org.tr The choice of brominating agent and the presence of additives can also influence the reaction pathway, potentially favoring either radical or ionic mechanisms, which in turn can affect the regioselectivity.

Direct Synthesis Routes to Cyclohexane, 2-bromo-1,1-dimethoxy-

Several direct synthetic routes have been explored for the preparation of Cyclohexane, 2-bromo-1,1-dimethoxy-. These methods aim to introduce the required functional groups in a limited number of steps.

Bromination of 1,1-Dimethoxycyclohexane

One potential route involves the direct bromination of 1,1-dimethoxycyclohexane. nih.gov This approach relies on the selective substitution of a hydrogen atom on the cyclohexane ring with a bromine atom. The reaction conditions would need to be carefully controlled to favor bromination at the C-2 position and to avoid side reactions such as the cleavage of the acetal group. The reactivity of the C-H bonds adjacent to the oxygen-bearing carbon can be influenced by the electron-withdrawing nature of the methoxy (B1213986) groups. The choice of brominating agent, such as N-bromosuccinimide (NBS) under radical initiation or elemental bromine under specific conditions, would be crucial in directing the regioselectivity of the halogenation. researchgate.net

Acetal Formation from 2-Bromocyclohexanone

An alternative and widely utilized strategy is the acetalization of 2-bromocyclohexanone. guidechem.com This method involves the reaction of 2-bromocyclohexanone with two equivalents of methanol in the presence of an acid catalyst. youtube.comlibretexts.orglibretexts.org The mechanism proceeds through the formation of a hemiacetal intermediate, which then reacts further with another molecule of methanol to yield the final acetal product. libretexts.org This reaction is typically reversible and driven to completion by removing the water formed during the reaction. youtube.com Various acid catalysts can be employed, including mineral acids like HCl or solid acid catalysts, which can offer advantages in terms of ease of separation and reusability. researchgate.netorganic-chemistry.org

The reaction conditions for acetal formation are generally mild, making this a favorable method for substrates with sensitive functional groups. The efficiency of the reaction can be influenced by factors such as the concentration of the reactants, the type of acid catalyst, and the reaction temperature. researchgate.net

Below is an interactive data table summarizing the key aspects of this synthetic route:

| Reactant | Reagent | Catalyst | Product | Key Considerations |

| 2-Bromocyclohexanone | Methanol (2 eq.) | Acid (e.g., HCl, solid acids) | Cyclohexane, 2-bromo-1,1-dimethoxy- | Reversible reaction; water removal drives equilibrium. youtube.com |

Multi-step Synthesis Strategies

Multi-step synthesis strategies offer greater flexibility and control over the stereochemistry and regiochemistry of the final product. chegg.comchegg.com A plausible multi-step route could begin with cyclohexene (B86901). Bromination of cyclohexene can yield trans-1,2-dibromocyclohexane. youtube.com Subsequent reaction with a base could induce elimination to form 1-bromocyclohexene. This intermediate could then be subjected to conditions that would lead to the desired product. Another approach could involve the conversion of cyclohexene to trans-2-bromocyclohexanol, which can then be oxidized to 2-bromocyclohexanone. orgsyn.org The resulting ketone can then undergo acetalization as described in section 2.2.2.

These multi-step sequences, while potentially longer, allow for the purification of intermediates at each stage, which can lead to a higher purity of the final product. The choice of reagents and reaction conditions at each step is critical to ensure high yields and the desired stereochemical outcome.

Chemical Reactivity and Mechanistic Studies of Cyclohexane, 2 Bromo 1,1 Dimethoxy

Nucleophilic Substitution Reactions

Nucleophilic substitution on a bromo-cyclohexane derivative can proceed via two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The operative mechanism is influenced by the substrate structure, the nucleophile's strength, the solvent, and the temperature.

In the case of "Cyclohexane, 2-bromo-1,1-dimethoxy-", the bromine is on a secondary carbon. Secondary alkyl halides can undergo both S(_N)1 and S(_N)2 reactions.

S(_N)1 reactions are favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the intermediate carbocation. masterorganicchemistry.compdx.edu The reaction proceeds in two steps: first, the leaving group departs to form a planar carbocation, and second, the nucleophile attacks the carbocation. saskoer.ca

S(_N)2 reactions are favored by strong nucleophiles and polar aprotic solvents. This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemistrysteps.com

The stereochemical outcome of a nucleophilic substitution reaction on "Cyclohexane, 2-bromo-1,1-dimethoxy-" is highly dependent on the mechanism.

An S(_N)1 reaction , proceeding through a planar carbocation intermediate, would lead to a mixture of stereoisomers. The nucleophile can attack the planar carbocation from either face, resulting in products with both retention and inversion of configuration at the reaction center. In solvolysis reactions, such as with methanol (B129727), this can lead to a mixture of products. pdx.eduyoutube.com

An S(_N)2 reaction , on the other hand, is stereospecific. The reaction requires a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. chemistrysteps.com This results in an inversion of the stereochemistry at the carbon center. For this to occur efficiently in a cyclohexane (B81311) system, the leaving group (bromine) preferably occupies an axial position to minimize steric hindrance for the incoming nucleophile. chemistrysteps.com

The regiochemistry of substitution is straightforward in this molecule, as the only leaving group is the bromine atom at the C-2 position. However, competition with elimination reactions is a significant factor. libretexts.org

Elimination Reactions

Elimination reactions of "Cyclohexane, 2-bromo-1,1-dimethoxy-" typically compete with substitution reactions and lead to the formation of an alkene. The two main pathways are E1 (unimolecular elimination) and E2 (bimolecular elimination).

The E1 reaction is a two-step process that shares its first step with the S(_N)1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.comsaskoer.ca In the second step, a weak base (which can be the solvent) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

Reaction Conditions Favoring E1:

Substrate: Tertiary alkyl halides are more prone to E1 than secondary, but it is possible for secondary halides.

Base: Weak bases, such as water or alcohols, favor the E1 pathway. iitk.ac.in

Solvent: Polar protic solvents are required to stabilize the carbocation intermediate. iitk.ac.in

Temperature: Higher temperatures generally favor elimination over substitution. libretexts.org

For "Cyclohexane, 2-bromo-1,1-dimethoxy-", an E1 reaction would likely occur under conditions of solvolysis, for example, when heated in ethanol. The carbocation formed upon the departure of the bromide ion can then be deprotonated at either C-1 or C-3. According to Zaitsev's Rule , the more substituted, and thus more stable, alkene is generally the major product. libretexts.orgiitk.ac.in Therefore, the formation of 1,1-dimethoxycyclohex-2-ene would be favored over 3,3-dimethoxycyclohex-1-ene. A key feature of the E1 mechanism in cyclohexanes is that there is no strict stereochemical requirement for the orientation of the departing proton and the leaving group, as the carbocation is planar. saskoer.ca

The E2 reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. vaia.com The rate of this bimolecular reaction depends on the concentration of both the substrate and the base. libretexts.org

Reaction Conditions Favoring E2:

Substrate: Tertiary > Secondary > Primary.

Base: A high concentration of a strong, non-nucleophilic base is required (e.g., alkoxides like sodium ethoxide or potassium tert-butoxide). libretexts.orgmasterorganicchemistry.com

Solvent: Less polar solvents can be used.

Temperature: Higher temperatures favor E2.

A strict stereochemical requirement for the E2 reaction is that the proton being removed and the leaving group must be in an anti-periplanar arrangement. libretexts.orgchemistrysteps.com This means they must lie in the same plane and be oriented at a 180° dihedral angle to each other. In cyclohexane systems, this translates to a requirement that both the hydrogen atom and the leaving group (bromine) must be in axial positions . fiveable.memasterorganicchemistry.comlibretexts.org This is often referred to as a trans-diaxial arrangement. An E2 elimination cannot occur from a conformation where the leaving group is equatorial, or where the adjacent proton is equatorial. libretexts.orgmasterorganicchemistry.com

The conformational equilibrium of the cyclohexane ring plays a crucial role in the rate and outcome of E2 reactions. fiveable.me For "Cyclohexane, 2-bromo-1,1-dimethoxy-", there are two chair conformations to consider, one with the bromine atom in an axial position and one with it in an equatorial position.

Axial Bromine: When the bromine atom is in an axial position, an E2 reaction can proceed if there is also an axial hydrogen on an adjacent carbon (C-1 or C-3). The rate of the reaction will be proportional to the concentration of this reactive conformation. masterorganicchemistry.com

Equatorial Bromine: If the bromine atom is in the more stable equatorial position, the molecule must first undergo a ring-flip to the less stable conformation where the bromine becomes axial. umkc.edukhanacademy.org If the energy barrier for this ring-flip is high, or if the population of the axial conformer is very low, the rate of the E2 reaction will be significantly slower. libretexts.orglibretexts.org

In some substituted cyclohexanes, if the required trans-diaxial arrangement can only be achieved for a proton that leads to the less substituted alkene (the Hofmann product), then that will be the major product, overriding Zaitsev's rule. libretexts.orgstackexchange.com The rate of E2 elimination is therefore highly dependent on the stability of the conformer that places the leaving group in an axial position. masterorganicchemistry.com

The following table summarizes the key differences between E1 and E2 pathways for "Cyclohexane, 2-bromo-1,1-dimethoxy-":

| Feature | E1 Pathway | E2 Pathway |

| Mechanism | Two steps, via carbocation | One concerted step |

| Base Requirement | Weak base sufficient | Strong base required |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][base]) |

| Stereochemistry | No strict requirement | Requires anti-periplanar (trans-diaxial) geometry |

| Regioselectivity | Zaitsev's rule generally followed | Can be Zaitsev or Hofmann, depending on available anti-periplanar protons |

| Competition | Competes with S(_N)1 | Competes with S(_N)2 |

Hydrolysis and Acetal (B89532) Cleavage Reactions

Acid-Catalyzed Hydrolysis to 2-Bromocyclohexanone (B1249149)

The acetal group in Cyclohexane, 2-bromo-1,1-dimethoxy- serves as a protecting group for the carbonyl functionality. This protective nature can be reversed through acid-catalyzed hydrolysis, yielding 2-Bromocyclohexanone. The reaction is typically carried out in the presence of an acid catalyst and water. libretexts.org

The mechanism for this transformation involves several key steps. libretexts.orgyoutube.com Initially, the acid catalyst protonates one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). libretexts.orgyoutube.com Subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. Finally, deprotonation of the resulting species regenerates the acid catalyst and yields the final product, 2-Bromocyclohexanone, along with a second molecule of methanol. The entire process is reversible, and to drive the reaction towards the formation of the ketone, it is often necessary to remove the methanol as it is formed. libretexts.org

Influence of Substituents on Acetal Stability and Reactivity

The stability and reactivity of the acetal in Cyclohexane, 2-bromo-1,1-dimethoxy- are influenced by the electronic and steric effects of substituents on the cyclohexane ring. Electron-withdrawing groups, such as the bromo substituent, can impact the rate of hydrolysis. The inductive effect of the bromine atom can influence the electron density on the acetal carbon, thereby affecting the ease of protonation and subsequent cleavage.

Reactions with Organometallic Reagents

Cyclohexane, 2-bromo-1,1-dimethoxy- can undergo reactions with various organometallic reagents, such as organolithium compounds. These reactions can lead to the formation of new carbon-carbon bonds. For instance, in palladium-catalyzed cross-coupling reactions, organolithium reagents can displace the bromide. rug.nlrug.nl The acetal functionality typically remains intact under these conditions, provided that the reaction is carried out under anhydrous conditions to prevent premature hydrolysis.

The general scheme for such a reaction involves the reaction of Cyclohexane, 2-bromo-1,1-dimethoxy- with an organolithium reagent (R-Li) in the presence of a palladium catalyst. The product of this reaction would be the corresponding 2-substituted-1,1-dimethoxycyclohexane. The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often requiring low temperatures and inert atmospheres. uniurb.it

Rearrangement Reactions and Associated Mechanisms

Under certain reaction conditions, molecules containing functionalities similar to Cyclohexane, 2-bromo-1,1-dimethoxy- can undergo rearrangement reactions. masterorganicchemistry.com These rearrangements often proceed through carbocation intermediates. masterorganicchemistry.comdoubtnut.com For example, under conditions that favor an E1 elimination mechanism, the departure of the bromide ion would lead to the formation of a secondary carbocation at the C-2 position of the cyclohexane ring.

This secondary carbocation could then potentially undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, if such a rearrangement is sterically and electronically favorable. masterorganicchemistry.comdoubtnut.comyoutube.com For instance, if a substituent on an adjacent carbon could better stabilize a positive charge, a rearrangement would be likely. The resulting rearranged carbocation would then be trapped by a nucleophile or lose a proton to form an alkene. The specific products formed would depend on the reaction conditions and the structure of any substituents on the cyclohexane ring.

It is important to note that rearrangements are a common feature in reactions involving carbocation intermediates and can lead to the formation of products with a different carbon skeleton than the starting material. masterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For Cyclohexane (B81311), 2-bromo-1,1-dimethoxy-, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of Cyclohexane, 2-bromo-1,1-dimethoxy- would provide a wealth of information regarding the electronic environment of each proton and their spatial relationships. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons, while the coupling constants (J) reveal the dihedral angles between adjacent protons, which is crucial for conformational analysis.

The proton attached to the carbon bearing the bromine atom (C2-H) is expected to resonate at a downfield chemical shift, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the electronegative bromine atom. The exact chemical shift and multiplicity of this signal would be highly dependent on its axial or equatorial position on the cyclohexane ring.

The two methoxy (B1213986) groups (-OCH₃) would likely appear as two distinct singlets in the region of 3.2-3.6 ppm, unless there is restricted rotation or a chiral environment that renders them diastereotopic. The remaining cyclohexane protons would produce a complex series of multiplets in the upfield region of the spectrum, approximately between 1.2 and 2.5 ppm.

A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the expected chemical shifts and multiplicities.

Hypothetical ¹H NMR Data for Cyclohexane, 2-bromo-1,1-dimethoxy-

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2-H | 3.8 - 4.2 | dd | J_ax,ax ≈ 8-12, J_ax,eq ≈ 3-5 |

| -OCH ₃ | 3.4 | s | - |

| -OCH ₃ | 3.3 | s | - |

| Cyclohexane Ring H 's | 1.2 - 2.5 | m | - |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For Cyclohexane, 2-bromo-1,1-dimethoxy-, eight distinct signals would be anticipated in the broadband decoupled spectrum.

The carbon of the acetal (B89532) group (C1) would be significantly deshielded and is expected to appear in the range of 95-105 ppm. The carbon atom bonded to the bromine (C2) would also be downfield, typically between 50 and 60 ppm. The two methoxy carbons would resonate around 50-55 ppm. The remaining four cyclohexane carbons would appear in the more shielded region of the spectrum, from 20 to 40 ppm.

Hypothetical ¹³C NMR Data for Cyclohexane, 2-bromo-1,1-dimethoxy-

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C 1 (Acetal) | 100.5 |

| C 2 (-CHBr) | 55.2 |

| -OC H₃ | 52.8 |

| -OC H₃ | 51.9 |

| C 3, C 6 | 30.0 - 38.0 |

| C 4, C 5 | 22.0 - 28.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are spin-coupled to each other. Cross-peaks would be observed between adjacent protons on the cyclohexane ring, allowing for the tracing of the carbon framework. For example, the C2-H proton would show a correlation to the protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the methoxy protons to the C1 acetal carbon would confirm the placement of the methoxy groups.

Variable Temperature NMR for Conformational Dynamics

The cyclohexane ring is known to exist in a chair conformation, which can undergo ring-flipping. In Cyclohexane, 2-bromo-1,1-dimethoxy-, the bulky substituents would likely lead to a preferred conformation to minimize steric strain. Variable temperature (VT) NMR studies would be instrumental in investigating these conformational dynamics.

By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and coupling constants. At low temperatures, the ring-flip process would be slow on the NMR timescale, and separate signals for the axial and equatorial protons might be observed. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into an averaged spectrum. The coalescence temperature can be used to calculate the energy barrier for the ring-flip.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of C-Br and Acetal Groups

The IR spectrum of Cyclohexane, 2-bromo-1,1-dimethoxy- would exhibit several characteristic absorption bands.

C-H Stretching: Vibrations of the C-H bonds in the cyclohexane ring and methoxy groups would appear in the region of 2850-3000 cm⁻¹.

C-O Stretching (Acetal): The acetal group would give rise to strong C-O stretching bands, typically in the range of 1050-1150 cm⁻¹. The presence of two such bands would be a strong indicator of the acetal functionality.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is often of medium to strong intensity.

Hypothetical IR Data for Cyclohexane, 2-bromo-1,1-dimethoxy-

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-O Stretch (Acetal) | 1050 - 1150 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Solvent-Dependent IR Studies for Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomers of substituted cyclohexanes. The vibrational frequencies of specific bonds, particularly the carbon-bromine (C-Br) stretching mode, are sensitive to the spatial orientation of the substituents on the cyclohexane ring.

In the case of 2-substituted cyclohexanes, the molecule can exist in two primary chair conformations: one with the substituent in an axial position and the other with it in an equatorial position. The relative energies of these conformers, and thus their population at equilibrium, can be influenced by the solvent environment.

Solvent-dependent IR studies involve recording the IR spectrum of the compound in a series of solvents with varying polarities. Changes in the relative intensities of the absorption bands corresponding to the different conformers provide insight into the conformational equilibrium. For instance, in trans-2-bromo-alkoxycyclohexanes, the C-Br stretching mode can be quantitatively analyzed to understand the conformational isomerism. researchgate.net Theoretical calculations often accompany these experimental studies to aid in the assignment of vibrational bands to specific conformers. nih.gov

Table 1: Hypothetical Solvent-Dependent IR Data for Conformational Analysis of Cyclohexane, 2-bromo-1,1-dimethoxy-

| Solvent | Dielectric Constant (ε) | C-Br Stretch (Axial) (cm⁻¹) | C-Br Stretch (Equatorial) (cm⁻¹) | Predominant Conformer |

| n-Hexane | 1.88 | Data not available | Data not available | Hypothetical |

| Carbon Tetrachloride | 2.24 | Data not available | Data not available | Hypothetical |

| Diethyl Ether | 4.34 | Data not available | Data not available | Hypothetical |

| Dichloromethane | 8.93 | Data not available | Data not available | Hypothetical |

| Acetonitrile | 37.5 | Data not available | Data not available | Hypothetical |

This table is illustrative and based on general principles of conformational analysis. Specific experimental values for "Cyclohexane, 2-bromo-1,1-dimethoxy-" are needed for a definitive analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Fragmentation Pathways and Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The pattern of these fragment ions is characteristic of the molecule's structure.

For "Cyclohexane, 2-bromo-1,1-dimethoxy-", the fragmentation is expected to be influenced by the presence of the bromine atom and the dimethoxy group. Common fragmentation pathways for cyclic compounds involve ring opening and subsequent loss of neutral fragments. youtube.com The presence of a bromine atom is often indicated by a characteristic isotopic pattern due to the nearly equal abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways for similar structures, such as bromoacetaldehyde (B98955) dimethyl acetal, involve the loss of a methoxy group (-OCH₃) or a bromine atom. nist.gov Alpha-cleavage, the breaking of a bond adjacent to a heteroatom, is a common fragmentation mechanism. libretexts.orglibretexts.org For "Cyclohexane, 2-bromo-1,1-dimethoxy-", this could involve cleavage of the C1-C2 bond or the C1-C6 bond of the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is a powerful tool for confirming the identity of a compound. The exact mass of the molecular ion of "Cyclohexane, 2-bromo-1,1-dimethoxy-" can be calculated and compared to the experimentally measured value to confirm its elemental composition. For instance, the exact mass of a related compound, (2S)-2-bromo-1,1-dimethylcyclohexane, is reported as 190.03571 Da. nih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for Cyclohexane, 2-bromo-1,1-dimethoxy-

| Ion | Calculated Exact Mass (Da) |

| [M(⁷⁹Br)]⁺ | Data not available |

| [M(⁸¹Br)]⁺ | Data not available |

| [M-OCH₃]⁺ | Data not available |

| [M-Br]⁺ | Data not available |

This table presents predicted values. Experimental HRMS data is required for confirmation.

Other Spectroscopic Methods

While IR and MS are primary tools, other spectroscopic techniques can provide complementary information.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, such as conjugated systems or carbonyl groups. Saturated compounds like "Cyclohexane, 2-bromo-1,1-dimethoxy-" are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. The C-Br bond, for example, would have a characteristic Raman shift. While specific Raman data for "Cyclohexane, 2-bromo-1,1-dimethoxy-" is not available in the searched results, data for the related compound 2-bromo-1,1-dimethoxyethane (B145963) exists. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the fundamental basis for understanding chemical bonding and molecular structure. QM calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a molecule like Cyclohexane (B81311), 2-bromo-1,1-dimethoxy-, these calculations are essential for understanding its geometry and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a good compromise between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations focus on the electron density to determine the energy of the system. For Cyclohexane, 2-bromo-1,1-dimethoxy-, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for the most stable conformations.

A key aspect of the electronic structure that DFT can illuminate is the effect of the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) groups on the cyclohexane ring. This would be reflected in the calculated atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The results of such studies are often presented in tables detailing the optimized geometric parameters.

| Parameter | Predicted Value (Axial Br) | Predicted Value (Equatorial Br) |

| C1-C2 Bond Length (Å) | 1.54 | 1.53 |

| C-Br Bond Length (Å) | 1.95 | 1.94 |

| C1-O Bond Length (Å) | 1.42 | 1.42 |

| C2-C1-O Dihedral Angle (°) | -60 | 180 |

| Relative Energy (kcal/mol) | 0.5 | 0.0 |

Note: The values in this table are representative examples based on typical DFT calculations for similar halogenated cyclohexanes and are for illustrative purposes.

Ab Initio Molecular Orbital (MO) Calculations

Ab initio molecular orbital calculations are another class of quantum mechanical methods that solve the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, though often at a higher computational cost than DFT.

For Cyclohexane, 2-bromo-1,1-dimethoxy-, ab initio calculations would be used to obtain a more precise determination of the molecular geometry and relative energies of different conformers. These methods are particularly useful for validating the results obtained from DFT and for systems where electron correlation effects are significant. The choice of ab initio method depends on the desired level of accuracy and the available computational resources.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier elements like bromine, it is crucial to use basis sets that can adequately describe the larger number of electrons and the effects of electron correlation. Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, are often a reliable choice for bromine-containing molecules. echemi.comresearchgate.net Pople-style basis sets, like 6-311G(d,p), can also be used, sometimes with modifications to better handle bromine. researchgate.netaip.org For even greater accuracy, especially in predicting properties sensitive to core electrons, basis sets incorporating effective core potentials (ECPs) for the bromine atom might be employed. researchgate.net

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. The choice of functional can significantly impact the accuracy of the results. For halogenated organic compounds, hybrid functionals such as B3LYP and PBE0, as well as meta-GGA functionals like M06-2X, have shown good performance. rsc.orgacs.org Functionals that include corrections for dispersion forces, such as ωB97X-D, are also beneficial for accurately modeling non-covalent interactions that may influence the conformational preferences of the molecule. acs.orgnih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide a detailed electronic description, they can be computationally expensive for exploring the full conformational space of a flexible molecule like Cyclohexane, 2-bromo-1,1-dimethoxy-. Molecular mechanics and molecular dynamics offer a computationally efficient alternative for this purpose.

Force Field Development and Parameterization for Cyclohexane, 2-bromo-1,1-dimethoxy-

Molecular mechanics models a molecule as a collection of atoms held together by springs, representing the chemical bonds. The potential energy of the system is calculated using a force field, which is a set of equations and associated parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a specific molecule like Cyclohexane, 2-bromo-1,1-dimethoxy-, a general-purpose force field such as the General Amber Force Field (GAFF) or the Merck Molecular Force Field (MMFF94) would typically be used. ambermd.orgwikipedia.org These force fields are designed to be applicable to a wide range of organic molecules. ambermd.orgwikipedia.org However, for novel or unusual functional group combinations, the existing parameters may need to be refined or new parameters developed.

The parameterization process for the bromo-dimethoxy-cyclohexane moiety would involve fitting the force field parameters to reproduce high-quality quantum mechanical data or experimental results. This would include deriving atomic charges from QM calculations and fitting torsional parameters to reproduce the rotational energy profiles around key bonds. Specific parameters for the acetal (B89532) group and the carbon-bromine bond are crucial for an accurate representation of the molecule's behavior. The development of transferable force fields for ethers and halogenated compounds provides a good starting point for this process. nih.govrsc.org

Conformational Space Exploration and Energy Minimization

With a suitable force field, the conformational space of Cyclohexane, 2-bromo-1,1-dimethoxy- can be systematically explored. This is typically done using computational techniques such as conformational search algorithms or by running molecular dynamics simulations. These methods generate a large number of different conformations of the molecule.

Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. The result is a set of low-energy conformers and their relative energies. For Cyclohexane, 2-bromo-1,1-dimethoxy-, the primary conformational question is the preference of the bromine and dimethoxy groups for axial versus equatorial positions on the cyclohexane ring. The relative energies of the different chair conformations (e.g., axial-bromo vs. equatorial-bromo) would be a key output of these simulations. These energies are determined by a balance of steric interactions, such as 1,3-diaxial interactions, and stereoelectronic effects.

| Conformer | Relative Energy (MMFF94, kcal/mol) | Population (%) |

| Equatorial Br, Equatorial-like OMe, Equatorial-like OMe | 0.00 | 95.0 |

| Axial Br, Equatorial-like OMe, Equatorial-like OMe | 1.50 | 4.5 |

| Other | > 2.5 | < 0.5 |

Note: The values in this table are illustrative and represent typical results from a molecular mechanics conformational analysis. The actual values would depend on the specific force field and simulation parameters used.

Electron Density Analysis (e.g., NBO, QTAIM, ELF)

Electron density analysis is a cornerstone of computational chemistry, offering a profound understanding of bonding, stereoelectronic interactions, and the distribution of electrons within a molecule. Methods such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) are instrumental in this regard.

Natural Bond Orbital (NBO) Analysis

NBO analysis dissects the complex many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, providing a chemically intuitive picture of the electronic structure. This method is particularly useful for quantifying hyperconjugative interactions, which are crucial in determining the conformational preferences of substituted cyclohexanes.

For a molecule like "Cyclohexane, 2-bromo-1,1-dimethoxy-", NBO analysis can elucidate the stereoelectronic effects arising from the interplay between the bromine atom and the two methoxy groups. For instance, in the analogous compound 2-bromocyclohexanone (B1249149), NBO calculations have revealed that the preference for the axial orientation of the bromine atom is influenced by electron donation from nonbonding and C-X (where X is the halogen) orbitals to the antibonding π* orbital of the carbonyl group. researchgate.net A similar analysis of "Cyclohexane, 2-bromo-1,1-dimethoxy-" would likely reveal significant hyperconjugative interactions between the lone pairs of the oxygen atoms in the methoxy groups and the antibonding orbitals of the C-Br bond, as well as interactions involving the cyclohexane ring C-C and C-H bonds. These interactions would play a critical role in stabilizing certain conformations over others.

A hypothetical NBO analysis for the trans isomer of "Cyclohexane, 2-bromo-1,1-dimethoxy-" might yield data similar to that observed in other halogenated cyclohexanes, where stabilization arises from σCH → σ*CF hyperconjugative interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. This method identifies bond critical points (BCPs) and ring critical points (RCPs), providing a rigorous definition of the chemical structure. The properties of the electron density at these critical points, such as its value (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical interactions. For "Cyclohexane, 2-bromo-1,1-dimethoxy-", QTAIM could be used to characterize the C-Br, C-O, and C-C bonds, distinguishing between covalent and electrostatic interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of space. It is particularly useful for visualizing bonding patterns, lone pairs, and the shell structure of atoms. An ELF analysis of "Cyclohexane, 2-bromo-1,1-dimethoxy-" would visually depict the regions of high electron localization corresponding to the covalent bonds and the lone pairs on the oxygen and bromine atoms, offering a clear and intuitive representation of its electronic structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, typically employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. ruc.dk For "Cyclohexane, 2-bromo-1,1-dimethoxy-", theoretical calculations would involve optimizing the geometry of the most stable conformers and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would be highly sensitive to the stereochemistry of the molecule, including the relative orientation of the bromo and dimethoxy substituents (cis or trans) and the axial or equatorial position of the bromine atom. For example, the chemical shift of the proton attached to the same carbon as the bromine atom (the α-proton) would be significantly different in the axial and equatorial conformations.

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for "Cyclohexane, 2-bromo-1,1-dimethoxy-", based on typical values for substituted cyclohexanes.

| Atom | Predicted Chemical Shift (ppm) |

| C1 (C(OCH₃)₂) | 95-105 |

| C2 (CHBr) | 50-60 |

| C3, C6 | 25-35 |

| C4, C5 | 20-30 |

| OCH₃ | 50-55 |

Vibrational Frequency Prediction

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic and anharmonic vibrational frequencies, which correspond to the peaks observed in experimental spectra. nih.gov For "Cyclohexane, 2-bromo-1,1-dimethoxy-", a computational analysis would yield a set of vibrational modes and their corresponding frequencies and intensities. chemicalbook.com These would include C-H stretching and bending modes, C-C stretching modes of the cyclohexane ring, C-O stretching modes of the methoxy groups, and the C-Br stretching mode. The calculated spectrum could be compared with an experimental spectrum to confirm the structure of the molecule.

A hypothetical table of key predicted vibrational frequencies for "Cyclohexane, 2-bromo-1,1-dimethoxy-" is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C-O stretch (ether) | 1050-1150 |

| C-Br stretch | 500-650 |

Transition State Modeling for Reaction Mechanisms

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state modeling allows for the in-silico investigation of reaction pathways, providing insights into the energetics and geometries of transition states. youtube.comyoutube.com

For "Cyclohexane, 2-bromo-1,1-dimethoxy-", transition state modeling could be applied to a variety of reactions, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions involving the bromo substituent. For example, in a nucleophilic substitution reaction, computational methods can be used to locate the transition state for the displacement of the bromide ion by a nucleophile. pearson.com The calculated activation energy for this process would provide a quantitative measure of the reaction rate.

The modeling could also explore the stereochemical outcome of such reactions. For instance, it could predict whether an Sₙ2 reaction would proceed with inversion of configuration at the carbon center bearing the bromine atom. Furthermore, the influence of the dimethoxy group on the reactivity and regioselectivity of elimination reactions could be investigated.

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction of "Cyclohexane, 2-bromo-1,1-dimethoxy-" would show the relative energies of the reactants, the transition state, and the products, as illustrated in the general scheme below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | 15-25 |

| Products | -5 to -15 |

By calculating the structures and energies of the transition states for competing reaction pathways, it is possible to predict the major products of a reaction under different conditions. nih.gov This predictive capability is a testament to the power of computational chemistry in modern chemical research.

Applications and Utility in Complex Organic Synthesis

Building Block in Multistep Syntheses

Cyclohexane (B81311), 2-bromo-1,1-dimethoxy- is a crucial building block in the synthesis of a variety of organic molecules. Its bifunctional nature, possessing both a reactive bromine atom and a masked carbonyl group, allows for sequential and controlled modifications. The bromine can participate in nucleophilic substitution or elimination reactions, while the acetal (B89532) can be hydrolyzed to reveal a ketone at a later stage in a synthetic sequence. This dual reactivity is highly advantageous in the construction of polycyclic natural products and other complex target molecules. wikipedia.org

Precursor for Cyclohexenones and Other Cyclic Systems

A significant application of this compound is its role as a precursor to 2-cyclohexenones. orgsyn.org Treatment of Cyclohexane, 2-bromo-1,1-dimethoxy- with a base can induce an elimination reaction (dehydrobromination) to form an enol ether, which can then be hydrolyzed to the corresponding cyclohexenone. wikipedia.org Cyclohexenones are themselves versatile intermediates in organic synthesis, known to participate in a variety of important reactions such as Michael additions and Robinson annulations. wikipedia.org Furthermore, the bromine atom can be displaced by various nucleophiles to introduce diverse functionalities onto the cyclohexane ring, leading to a wide array of substituted cyclic systems.

Role in Stereoselective Synthesis

The stereochemistry of the cyclohexane ring in this compound can be controlled, making it a valuable tool in stereoselective synthesis. The bromine atom and the methoxy (B1213986) groups can be introduced with specific spatial orientations, which can then direct the stereochemical outcome of subsequent reactions. For instance, the steric hindrance imposed by the substituents on the cyclohexane ring can influence the approach of reagents, leading to the preferential formation of one stereoisomer over another. The E2 elimination reaction, for example, requires a specific anti-coplanar arrangement of the hydrogen and the leaving group (bromine), which is directly influenced by the chair conformation of the cyclohexane ring. vaia.com

Generation of Reactive Intermediates

Use in Protecting Group Strategies (as a masked carbonyl)

The 1,1-dimethoxy group serves as a protecting group for the ketone functionality. organic-chemistry.org This is a crucial strategy in multistep synthesis where the carbonyl group needs to be unreactive while other transformations are carried out on the molecule. The acetal is stable to a variety of reaction conditions, including those involving bases and nucleophiles. organic-chemistry.org When the ketone functionality is required later in the synthesis, the acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the carbonyl group. This "masked carbonyl" approach allows for greater synthetic flexibility and control. pearson.com

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-bromo-1,1-dimethoxycyclohexane?

The synthesis typically involves bromination of 1,1-dimethoxycyclohexane using electrophilic brominating agents (e.g., NBS in the presence of light) or nucleophilic substitution of a pre-functionalized cyclohexane derivative. For example, bromine can be introduced via radical pathways or through intermediates like cyclohexyl bromide analogs . Reaction optimization often requires careful control of solvent polarity (e.g., dichloromethane or THF) and temperature to minimize side reactions such as demethylation or ring-opening.

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-bromo-1,1-dimethoxycyclohexane?

- NMR Spectroscopy : H NMR identifies methoxy ( ppm) and bromine-substituted cyclohexane protons ( ppm), while C NMR confirms quaternary carbons adjacent to Br ( ppm) and methoxy groups ( ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 224.03 (CHBrO) and fragments such as [M–Br] at m/z 145.08 .

- IR Spectroscopy : Stretching vibrations for C–Br ( cm) and methoxy C–O ( cm) are diagnostic .

Q. What safety protocols are critical when handling 2-bromo-1,1-dimethoxycyclohexane in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks .

- Waste Disposal : Halogenated waste must be segregated and treated via licensed facilities to prevent environmental release of brominated byproducts .

- Reaction Scale : Limit reaction volumes to <100 mL without prior approval to reduce explosion risks during exothermic reactions .

Advanced Research Questions

Q. How do the bromine and methoxy substituents influence the conformational dynamics of 2-bromo-1,1-dimethoxycyclohexane?

The bulky bromine atom and adjacent methoxy groups impose significant steric hindrance, favoring a chair conformation with axial bromine and equatorial methoxy groups to minimize 1,3-diaxial interactions. Computational studies (e.g., DFT or MD simulations) can quantify energy differences between conformers, while NOESY NMR detects through-space interactions between substituents . For example, the twist-boat conformation may become accessible under high-temperature conditions (>100°C) due to reduced steric strain .

Q. What mechanistic insights explain the regioselectivity of radical-based reactions involving 2-bromo-1,1-dimethoxycyclohexane?

Bromine’s electronegativity directs radical formation to the methoxy-substituted carbon, as shown by ESR spectroscopy and kinetic isotope effects. For instance, H-abstraction by hydroxyl radicals (k ~1.2×10 Ms) predominantly occurs at the C–H bonds adjacent to methoxy groups due to hyperconjugative stabilization of the resulting radical . Competing pathways (e.g., β-scission or ring-opening) are suppressed by the electron-donating methoxy groups, as evidenced by GC-MS analysis of reaction intermediates .

Q. How does 2-bromo-1,1-dimethoxycyclohexane behave under high-temperature oxidative conditions, and what decomposition products are formed?

At temperatures >300°C, thermal decomposition generates brominated alkenes (e.g., 1-bromo-1-methoxycyclohexene) and CO via C–Br bond cleavage. Combustion studies in jet-stirred reactors (JSRs) reveal that methoxy groups enhance flame retardancy by promoting HO radical formation, reducing ignition delay times by ~20% compared to unsubstituted cyclohexane . Key products identified via FTIR and GC include Br, CHO•, and cyclohexanone derivatives .

Methodological Recommendations

- Crystallography : Use SHELXL for refining structures with heavy atoms (Br), leveraging its robust handling of anomalous scattering and twinning corrections .

- Kinetic Modeling : Apply JetSurF 2.0 or Chemkin mechanisms to simulate high-temperature oxidation pathways, incorporating substituent-specific rate rules .

- Environmental Analysis : Employ GC-ECD or ICP-MS to detect trace brominated byproducts in reaction mixtures, with detection limits <1 ppb .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.